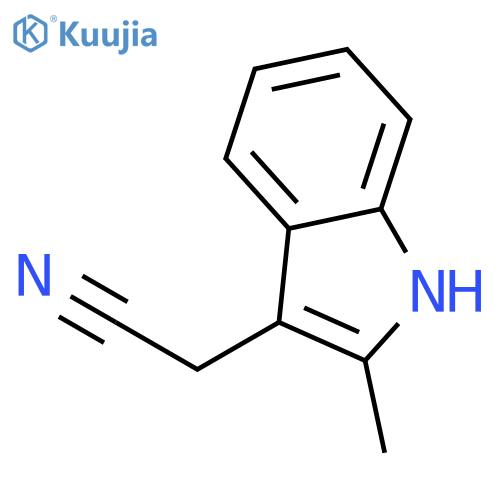

Cas no 4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile)

4071-16-3 structure

商品名:2-(2-Methyl-1H-indol-3-yl)acetonitrile

2-(2-Methyl-1H-indol-3-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2-Methyl-1H-indol-3-yl)acetonitrile

- IDI1_011953

- MLS000851161

- Maybridge3_000566

- SCHEMBL7127234

- 2-methyl-3-indolylacetenitrile

- HMS1432J16

- EN300-64956

- 4071-16-3

- DTXSID80384355

- CHEMBL1899709

- AKOS008968490

- Z57921853

- HMS2812O11

- Oprea1_458057

- G32365

- MFCD00277097

- SMR000457404

-

- MDL: MFCD00277097

- インチ: InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3

- InChIKey: BBQKWCPGVNOHCK-UHFFFAOYSA-N

- ほほえんだ: CC1=C(CC#N)C2=CC=CC=C2N1

計算された属性

- せいみつぶんしりょう: 170.0845

- どういたいしつりょう: 170.084398327g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 39.6Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 79-81 °CEnamineEN300-64956

- ふってん: 380.1±27.0 °C at 760 mmHg

- フラッシュポイント: 128.9±8.9 °C

- PSA: 39.58

- じょうきあつ: 0.0±0.9 mmHg at 25°C

2-(2-Methyl-1H-indol-3-yl)acetonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2-Methyl-1H-indol-3-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M560910-50mg |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 50mg |

$ 70.00 | 2022-06-03 | ||

| TRC | M560910-500mg |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 500mg |

$ 340.00 | 2022-06-03 | ||

| TRC | M560910-100mg |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Enamine | EN300-64956-2.5g |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 93% | 2.5g |

$474.0 | 2023-06-14 | |

| Enamine | EN300-64956-10.0g |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 93% | 10g |

$1040.0 | 2023-06-14 | |

| 1PlusChem | 1P00D6IT-2.5g |

2-(2-Methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 95% | 2.5g |

$562.00 | 2025-02-26 | |

| 1PlusChem | 1P00D6IT-10g |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 91% | 10g |

$1348.00 | 2023-12-17 | |

| OTAVAchemicals | 1201346-50MG |

2-(2-methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 95% | 50MG |

$58 | 2023-07-04 | |

| A2B Chem LLC | AG14181-250mg |

2-(2-Methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 91% | 250mg |

$128.00 | 2024-04-20 | |

| A2B Chem LLC | AG14181-100mg |

2-(2-Methyl-1H-indol-3-yl)acetonitrile |

4071-16-3 | 91% | 100mg |

$101.00 | 2024-04-20 |

2-(2-Methyl-1H-indol-3-yl)acetonitrile 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

4071-16-3 (2-(2-Methyl-1H-indol-3-yl)acetonitrile) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬